Welcome to the BenchChem Online Store!
molecular formula C7H15NO B8732027 3-(Tetrahydro-furan-2-yl)-propylamine

3-(Tetrahydro-furan-2-yl)-propylamine

Cat. No. B8732027
M. Wt: 129.20 g/mol
InChI Key: RVTMIVWSLUDRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07037916B2

Procedure details

Raney Ni (approx 1 mL) was added to 3-(tetrahydro-furan-2-yl)-acrylonitrile (0.43 g, 3.5 mmol) in THF (6 mL), the mixture was evacuated then charged with 1 atm H2 (balloon) then stirred overnight. The mixture was recharged with Raney Ni (1 mL) and H2 and stirring was continued an additional 24 hour, until no starting material was evident via TLC. The reaction contents were filtered through a celite plug, that was thoroughly rinsed with MeOH, solvents removed to yield 3-(Tetrahydro-furan-2-yl)-propylamine (51% yield). ESI-MS (m/z) 130 [M+H]+.
Name
3-(tetrahydro-furan-2-yl)-acrylonitrile
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH:6]=[CH:7][C:8]#[N:9]>C1COCC1.[Ni]>[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][CH2:7][CH2:8][NH2:9]

Inputs

Step One
Name
3-(tetrahydro-furan-2-yl)-acrylonitrile
Quantity
0.43 g
Type
reactant
Smiles
O1C(CCC1)C=CC#N
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evacuated
ADDITION
Type
ADDITION
Details
then charged with 1 atm H2 (balloon)
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued an additional 24 hour, until no starting material
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
FILTRATION
Type
FILTRATION
Details
were filtered through a celite plug, that
WASH
Type
WASH
Details
was thoroughly rinsed with MeOH, solvents
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCC1)CCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.